3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

Descripción

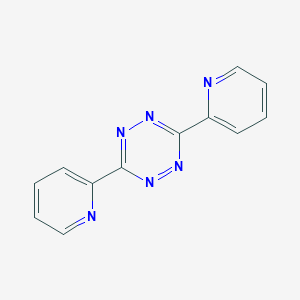

Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dipyridin-2-yl-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBIRMIEJBPDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311116 | |

| Record name | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-87-0 | |

| Record name | 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 238155 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1671-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Properties and Applications

Introduction: The Rise of a Versatile Heterocycle

In the landscape of modern chemistry, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT), often abbreviated as dptz, has emerged as a molecule of significant interest.[1] This nitrogen-rich heterocyclic compound, with its unique electronic and structural attributes, stands at the forefront of advancements in bioorthogonal chemistry, materials science, and catalysis.[1][2] Its electron-deficient tetrazine core, flanked by two pyridyl substituents, imparts a remarkable reactivity profile, most notably in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1] This powerful cycloaddition chemistry has unlocked new frontiers in biological imaging, drug delivery, and the synthesis of complex molecular architectures.[3]

This technical guide provides a comprehensive overview of the physical and chemical properties of DPT, offering insights into its synthesis, characterization, and key applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique capabilities of this versatile molecule in their respective fields.

Synthesis and Characterization: Crafting the Core Scaffold

The most common and efficient synthesis of this compound involves the self-condensation of 2-cyanopyridine in the presence of a sulfur-based catalyst, followed by oxidative aromatization. A widely adopted method utilizes hydrazine hydrate and elemental sulfur.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-cyanopyridine

-

Hydrazine hydrate

-

Elemental sulfur

-

Ethanol

-

Nitric acid (for oxidation)

Procedure:

-

A mixture of 2-cyanopyridine and elemental sulfur in ethanol is prepared in a round-bottom flask.

-

Hydrazine hydrate is added dropwise to the stirred solution. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, resulting in the precipitation of the dihydrotetrazine intermediate, 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, as a yellow solid.[4][5][6]

-

The intermediate is collected by filtration and washed with cold ethanol.

-

The dried dihydrotetrazine is then oxidized to the final product, this compound. This is typically achieved by treatment with an oxidizing agent such as nitric acid in a suitable solvent.

-

The resulting red to dark red crystalline powder is collected, washed, and dried.[2] Purity can be assessed by HPLC and melting point determination.[2][7]

Caption: Synthesis of this compound.

Physicochemical Properties: A Data-Driven Overview

The utility of DPT is intrinsically linked to its distinct physical and chemical properties. A summary of these key characteristics is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈N₆ | [2] |

| Molecular Weight | 236.24 g/mol | [2][7] |

| Appearance | Red, dark red, or brown crystalline powder | [2] |

| Melting Point | 225 °C (decomposes) | [2] |

| Solubility | Slightly soluble in water | [8][9] |

| Purity (typical) | ≥ 98% (HPLC) | [2] |

| CAS Number | 1671-87-0 | [1][2] |

Spectroscopic Properties

The UV-visible absorption spectrum of DPT is characterized by a prominent absorption band in the visible region, which is responsible for its intense color. This absorption is significantly diminished upon its reaction in IEDDA cycloadditions, a property that is exploited for reaction monitoring.[10]

-

UV-Vis Spectroscopy: The UV-visible absorption spectrum of DPT typically shows a maximum absorption wavelength (λmax) around 520-540 nm.[11] This absorption is attributed to the n→π* transition of the tetrazine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of DPT. The chemical shifts of the pyridyl protons and carbons are well-documented.[12]

Electrochemical Properties and Redox Behavior

The tetrazine core of DPT is redox-active. It can be reversibly reduced to its dihydrotetrazine form.[13] This redox behavior can be harnessed to control the reactivity of DPT, effectively acting as an "on-off" switch for IEDDA reactions.[13] The dihydrotetrazine is inactive in cycloadditions, and oxidation regenerates the reactive tetrazine.[13] This controlled reactivity has significant implications for applications in bioorthogonal chemistry where temporal control of labeling is desired.[13][14]

Chemical Reactivity: The Power of Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The hallmark of DPT's chemical reactivity is its participation in IEDDA reactions.[1] In this type of cycloaddition, the electron-deficient tetrazine acts as the diene, reacting rapidly with electron-rich dienophiles, such as strained alkenes and alkynes (e.g., trans-cyclooctene, norbornene).[15][16]

The reaction is exceptionally fast and highly selective, proceeding readily under mild, often physiological, conditions with the release of dinitrogen gas as the only byproduct.[16] The electron-withdrawing nature of the pyridyl substituents enhances the reactivity of the tetrazine core, making DPT one of the more reactive tetrazines for bioorthogonal applications.[17][18]

Caption: Mechanism of the IEDDA reaction with DPT.

Experimental Protocol: A Typical IEDDA Reaction

Materials:

-

This compound (DPT)

-

A dienophile (e.g., trans-cyclooctene (TCO)-functionalized molecule)

-

A suitable solvent (e.g., methanol, acetonitrile, or aqueous buffer)

Procedure:

-

Dissolve the DPT in the chosen solvent to a known concentration.

-

In a separate vial, dissolve the dienophile-functionalized molecule in the same solvent.

-

Mix the two solutions at room temperature. The characteristic red color of the DPT solution will disappear as the reaction proceeds, providing a visual indication of the reaction's progress.

-

The reaction is typically very fast and can be complete within minutes.

-

The formation of the pyridazine product can be confirmed by techniques such as mass spectrometry and NMR spectroscopy.

Applications in Research and Development

The unique properties of DPT have led to its widespread adoption in several cutting-edge research areas.

Bioorthogonal Chemistry and Biological Imaging

The fast kinetics and biocompatibility of the IEDDA reaction with DPT make it an ideal tool for "click chemistry" in biological systems.[15] It allows for the specific labeling of biomolecules (proteins, nucleic acids, glycans) that have been metabolically or genetically engineered to incorporate a strained alkene or alkyne. This has revolutionized in vivo imaging and the study of biological processes in their native environment.[3]

Furthermore, DPT can act as a fluorescence quencher.[11][19][20] When conjugated to a fluorophore, the fluorescence is quenched. Upon reaction with a dienophile, the tetrazine is consumed, and the fluorescence is "turned on," providing a powerful tool for no-wash imaging applications.[14][21][22]

Drug Delivery and Prodrug Activation

The ability to trigger the release of a therapeutic agent at a specific location and time is a central goal in drug delivery. The IEDDA reaction of DPT can be used as a trigger for drug release. A prodrug can be designed where the active drug is linked to a dienophile and masked by a DPT-containing moiety. The administration of a trigger molecule can initiate the IEDDA reaction, leading to the release of the active drug.[13]

Materials Science and Coordination Chemistry

The pyridyl nitrogen atoms in DPT serve as excellent coordination sites for metal ions.[1][12] This has led to its use as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][23] These materials have potential applications in catalysis, gas storage, and sensor technology.[2] The IEDDA reaction can also be used to modify the surface of materials, introducing new functionalities in a controlled manner.[15]

Conclusion: A Bright Future for a Reactive Core

This compound is a testament to the power of fundamental chemical principles in driving innovation across diverse scientific disciplines. Its robust synthesis, well-defined physicochemical properties, and exceptional reactivity in IEDDA cycloadditions have solidified its position as an indispensable tool for researchers. As our understanding of this remarkable molecule continues to grow, so too will its applications, promising further breakthroughs in medicine, materials science, and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 3,6-bis-(pyridin-2-yl)-1,4-di-hydro-1,2,4,5-tetra-zine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% | Fisher Scientific [fishersci.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scialert.net [scialert.net]

- 13. Electron deficient dihydrotetrazines: synthesis, redox properties and applications in biochemical systems [udspace.udel.edu]

- 14. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

- 17. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. The fluorescence quenching mechanism of tetrazine-functionalized fluorogenic labels with integrated π-conjugations: internal conversion to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. Pt–dipyridyl tetrazine metal–organic network on the Au(100) surface: insights from first principles calculations - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT). DPT is a pivotal heterocyclic compound, distinguished by its electron-deficient tetrazine core flanked by two pyridyl substituents. This unique architecture underpins its extensive applications in coordination chemistry, bioorthogonal catalysis, and materials science.[1][2][3] This document synthesizes crystallographic, spectroscopic, and computational data to deliver an in-depth understanding of DPT's structural nuances. We will explore the causality behind its conformational isomerism, detailing the experimental and theoretical methodologies employed for its characterization. This guide is intended for researchers, scientists, and drug development professionals who seek a thorough, application-oriented understanding of DPT's fundamental properties.

Introduction: The Significance of this compound (DPT)

This compound, a red to brown crystalline powder with a melting point of approximately 225 °C, is more than a simple heterocyclic molecule.[1] Its structure, a π-deficient 1,2,4,5-tetrazine ring symmetrically substituted with two pyridin-2-yl groups, creates a molecule with a rich and versatile chemical personality. The electron-withdrawing nature of the tetrazine ring, coupled with the coordinating capabilities of the pyridyl nitrogen atoms, makes DPT a highly sought-after component in several advanced chemical applications.[4]

The core utility of DPT stems from two key features:

-

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The electron-deficient tetrazine core readily participates in IEDDA cycloadditions with electron-rich dienophiles. This "click chemistry" reaction is exceptionally fast and bioorthogonal, enabling its use in complex biological systems for applications such as cellular imaging and drug delivery.[2] The substitution with pyridyl groups significantly enhances the reaction rate compared to simpler aryl-substituted tetrazines.[4]

-

Ligand in Coordination Chemistry: The pyridyl and tetrazine nitrogen atoms act as excellent coordination sites for a wide array of transition metals.[2][5] This has led to the development of novel mononuclear and polynuclear metal complexes, metal-organic frameworks (MOFs), and catalysts with diverse applications in areas such as organic transformations and materials science.[2][3]

Understanding the three-dimensional structure and conformational flexibility of DPT is paramount, as these factors directly influence its reactivity in IEDDA reactions and its binding affinity and geometry in metal complexes.

Molecular Structure and Conformational Isomerism

The defining structural characteristic of DPT is the rotational freedom around the C-C single bonds connecting the central tetrazine ring to the peripheral pyridyl rings. This rotation gives rise to two principal planar conformations: t-trans and t-cis.[6][7]

Figure 1: Conformational Isomers of DPT.

The Energetically Favored t-trans Conformation

In its crystalline solid state, and as predicted by computational modeling, the t-trans conformation is the more stable isomer.[6] In this arrangement, the nitrogen atoms of the pyridyl rings are positioned on opposite sides of the tetrazine ring. This conformation minimizes steric hindrance between the pyridyl rings and is the ground-state geometry for the isolated molecule.

The t-cis Conformation: Stabilization through Intermolecular Interactions

While less stable in isolation, the t-cis conformation, where both pyridyl nitrogen atoms are on the same side of the tetrazine ring, is frequently observed in two key scenarios:

-

Co-crystals: The formation of co-crystals with molecules capable of acting as hydrogen or halogen bond donors can stabilize the t-cis conformation.[6][7] These intermolecular interactions overcome the inherent steric repulsion of the cis arrangement.

-

Metal Coordination: When DPT acts as a bidentate chelating ligand, it is constrained to the t-cis conformation to facilitate the simultaneous coordination of both pyridyl nitrogen atoms to a metal center.[6]

This conformational switching is a clear example of how the supramolecular environment can dictate molecular geometry.

Experimental Determination of Structure and Conformation

A multi-faceted experimental approach is required to fully elucidate the structure of DPT.

X-ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and conformation in the solid state. Analysis of DPT in its pure form and in co-crystals has been instrumental in identifying and characterizing both the t-trans and t-cis conformers.[6][7]

Table 1: Selected Crystallographic Data for DPT Conformations

| Parameter | t-trans Conformation (Pure DPT) | t-cis Conformation (in Co-crystal) |

| C-C (tetrazine-pyridyl) Bond Length | ~1.48 Å | ~1.49 Å |

| N-N (tetrazine) Bond Length | ~1.32 Å | ~1.33 Å |

| C-N (tetrazine) Bond Length | ~1.34 Å | ~1.34 Å |

| Dihedral Angle (N-C-C-N) | ~180° | ~0° |

Note: These are representative values and can vary slightly between different crystal structures.

Spectroscopic Characterization

While X-ray crystallography provides a static picture, spectroscopic methods offer insights into the structure in solution and provide characteristic fingerprints for the molecule.

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. In a symmetric solvent environment, the two pyridyl rings are chemically equivalent, leading to a simplified spectrum. The chemical shifts of the pyridyl protons and carbons are influenced by the electron-withdrawing nature of the tetrazine ring.

The IR spectrum of DPT is characterized by vibrations of the tetrazine and pyridyl rings. Distinctive bands can be observed that are associated with C=N and N-N stretching modes within the tetrazine core, as well as C-H and C=C stretching of the pyridyl groups.

Synthesis of DPT

While commercially available, DPT can be synthesized in the laboratory. A common method involves the reaction of 2-cyanopyridine with hydrazine to form the dihydrotetrazine intermediate, followed by oxidation to yield the final tetrazine product.

Experimental Protocol: Synthesis of DPT (Generalized)

Figure 2: Synthetic Pathway to DPT.

-

Formation of the Dihydro-Intermediate: 2-Cyanopyridine is reacted with hydrazine hydrate, often in the presence of a catalyst such as sulfur or a metal salt, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours.

-

Isolation of the Dihydro-Intermediate: Upon cooling, the dihydrotetrazine product often precipitates from the reaction mixture and can be collected by filtration.

-

Oxidation to DPT: The isolated dihydrotetrazine is then oxidized to form the aromatic tetrazine ring. This can be achieved using various oxidizing agents, such as sodium nitrite in an acidic solution or simply by exposure to air, sometimes with catalytic assistance.

-

Purification: The final DPT product is purified by recrystallization from an appropriate solvent to yield the characteristic colored crystalline solid.

Computational Analysis of Conformational Stability

Computational chemistry provides a powerful lens through which to understand the energetic landscape of DPT's conformations.

Theoretical Methods

Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance of accuracy and computational cost. Functionals such as B3LYP, paired with basis sets like 6-311++G**, are well-suited for optimizing the geometries and calculating the relative energies of the DPT conformers.[8] More advanced methods like Møller-Plesset perturbation theory (MP2) can be used for higher accuracy single-point energy calculations on the DFT-optimized structures.[8]

Energetic Landscape

Computational studies consistently show that the t-trans conformation is the global minimum on the potential energy surface for an isolated DPT molecule. The t-cis conformation is a higher energy local minimum. The energy difference between the two is relatively small, suggesting that the rotational barrier can be overcome, and the conformational preference can be influenced by the molecular environment, as observed experimentally.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intermolecular interactions and thermodynamic properties of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimers: A density functional theoretical study [scielo.org.za]

A Senior Application Scientist's Guide to the Electron-Deficient Nature of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Reagent, A Principle of Reactivity

In the landscape of modern chemical biology and materials science, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (DpTz) has emerged as a cornerstone reagent. Its utility, however, is not merely a consequence of its structure but a direct manifestation of its profound electron-deficient character. This guide moves beyond a simple cataloging of reactions to provide a deep, mechanistic understanding of why DpTz behaves as it does. By grasping the core principles of its electronic nature, researchers can more effectively harness its power, troubleshoot experimental challenges, and innovate new applications. We will explore the origins of its electron deficiency, the chemical consequences of this property, and the practical methodologies that leverage it for transformative results in imaging, drug delivery, and beyond.

The Electronic Core: Understanding the Source of Reactivity

The exceptional reactivity of dipyridyl tetrazine is rooted in the synergistic electronic properties of its two constituent components: the 1,2,4,5-tetrazine ring and the two pyridyl substituents.

The Intrinsically Electron-Poor Tetrazine Ring

The 1,2,4,5-tetrazine core is one of the most electron-poor aromatic systems known in organic chemistry.[1] This is due to the presence of four highly electronegative nitrogen atoms within the six-membered aromatic ring. These nitrogen atoms exert a powerful inductive electron-withdrawing effect, significantly lowering the energy of the ring's molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy makes the tetrazine an exceptionally potent electrophile and an ideal diene for a specific class of reactions.

Amplification by Pyridyl Substituents

The attachment of two pyridyl rings at the 3- and 6-positions further exacerbates this electron deficiency. The pyridyl groups themselves are electron-withdrawing heteroaromatics. This dual substitution acts to further lower the energy of the tetrazine's LUMO, enhancing its electrophilicity beyond that of alkyl- or phenyl-substituted tetrazines.[2] Computational studies have corroborated that electron-withdrawing substituents lower the LUMO+1 of tetrazines, leading to a smaller energy gap and stronger interaction with the Highest Occupied Molecular Orbital (HOMO) of a reaction partner.[2] Interestingly, for 2-pyridyl substituted tetrazines, the high reactivity is also attributed to intramolecular repulsive N-N interactions between the pyridyl nitrogen and the adjacent tetrazine nitrogen, which destabilizes the ground state of the reactant.[3][4] This ground state destabilization reduces the activation energy required to enter the reaction transition state.

Caption: Electronic drivers of DpTz's reactivity.

The Chemical Consequence: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The profound electron-deficient nature of DpTz makes it a superlative diene for the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This reaction is the cornerstone of tetrazine bioorthogonal chemistry.[1][5]

Unlike the classical Diels-Alder reaction, the IEDDA involves an electron-poor diene (the tetrazine) and an electron-rich dienophile (e.g., a strained alkene like trans-cyclooctene or norbornene).[3][6] The reaction rate is governed by the interaction between the diene's low-energy LUMO and the dienophile's high-energy HOMO. The exceptionally low LUMO of DpTz results in extremely rapid reaction kinetics, often with second-order rate constants exceeding 10³ M⁻¹s⁻¹, and in some cases approaching 10⁶ M⁻¹s⁻¹ with highly strained dienophiles like certain trans-cyclooctenes (TCO).[7]

This reaction is characterized by several features making it ideal for biological applications:

-

Exceptional Speed: The rapid kinetics allow for efficient labeling even at the low micromolar concentrations typically found in biological systems.[1][8]

-

Bioorthogonality: Neither the tetrazine nor the strained alkene dienophile typically cross-reacts with endogenous functional groups found in cells, ensuring the reaction is highly specific.

-

Irreversibility: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂), rendering the entire process irreversible and driving the reaction to completion.

-

Biocompatibility: The reaction proceeds rapidly under physiological conditions (aqueous environment, neutral pH, 37 °C) without the need for cytotoxic catalysts like copper.[6]

Caption: Mechanism of the DpTz-TCO IEDDA reaction.

Quantitative Reactivity Data

The choice of dienophile significantly impacts the reaction kinetics. The table below summarizes representative second-order rate constants for the reaction of DpTz with various dienophiles, highlighting the impact of dienophile strain and electronics.

| Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes | Reference |

| trans-Cyclooctene (TCO) | ~2,000 | Fast reaction due to high ring strain. | [7] |

| axial-TCO-carbamate | 57.7 | Reacts much faster than equatorial isomers. | [9] |

| d-TCO (cis-dioxolane-fused) | ~366,000 | Exceptionally fast due to conformational strain. | [10] |

| Norbornene | ~1 | Slower kinetics, but still useful. | [11] |

| Vinylboronic acid | 3.3 x 10⁻³ | Slower, but enables coordination-assisted release. | [9] |

Note: Reaction rates are highly dependent on solvent and temperature. The values presented are for comparative purposes.

Synthesis and Handling: A Practical Protocol

The accessibility of DpTz is crucial for its widespread adoption. The most common synthetic route involves the Pinner-type reaction of 2-cyanopyridine with hydrazine, followed by oxidation of the intermediate 1,2-dihydro-3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.

Experimental Protocol: Synthesis of this compound

Causality: This protocol follows a well-established two-step, one-pot procedure. The first step forms the dihydrotetrazine intermediate through nucleophilic attack of hydrazine on the nitrile carbons. The second step uses a mild oxidant to aromatize the ring to the final tetrazine product. The choice of air or a mild chemical oxidant is critical to avoid over-oxidation or side reactions.

Materials:

-

2-cyanopyridine

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Zinc triflate (catalyst)

-

Absolute Ethanol

-

Sodium nitrite (NaNO₂) (alternative oxidant)

-

Acetic Acid

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-cyanopyridine (1.0 eq) and a catalytic amount of a Lewis acid like NiCl₂·6H₂O or zinc triflate (~0.1 eq).

-

Hydrazine Addition: Add absolute ethanol to dissolve the solids, followed by the slow, dropwise addition of hydrazine hydrate (1.5-2.0 eq). CAUTION: Hydrazine is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) for 12-24 hours. The reaction progress can be monitored by TLC. The solution will typically turn a deep orange or red as the dihydrotetrazine intermediate forms.

-

Oxidation (Method A - Air): After cooling to room temperature, open the flask to the air and stir vigorously for 24-48 hours. The color will intensify to a deep magenta/red as the dihydrotetrazine is oxidized by atmospheric oxygen to the final tetrazine product. This is a "greener" but slower method.

-

Oxidation (Method B - Chemical): Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (2.5 eq) in water, followed by dropwise addition of glacial acetic acid until the solution is acidic. Stir for 1-2 hours. This method is faster but requires careful control of temperature and pH.

-

Isolation: The product often precipitates from the reaction mixture as a vibrant red or magenta solid. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid sequentially with water, cold ethanol, and diethyl ether to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Validation: The final product, a red crystalline powder, should be dried under vacuum. Confirm its identity and purity via HPLC, melting point (Lit. ~225 °C), and NMR/Mass Spectrometry.[12]

Trustworthiness Check: A successful synthesis is validated by the appearance of the characteristic deep red/magenta color and the isolation of a crystalline solid with the correct melting point and spectral data. Yields can vary but are typically in the 70-90% range for optimized procedures.

Applications in Drug Development and Research

The unique reactivity of DpTz has made it a powerful tool in chemical biology and drug development.[5]

Bioorthogonal Labeling and Imaging

DpTz derivatives are frequently conjugated to fluorophores for bioorthogonal labeling.[1] A common strategy involves "turn-on" fluorescence. The tetrazine moiety effectively quenches the fluorescence of a nearby dye through mechanisms like Förster Resonance Energy Transfer (FRET) or intramolecular charge transfer (ICT).[1] Upon IEDDA reaction with a dienophile-tagged biomolecule of interest (e.g., a protein or glycan), the tetrazine is consumed. This consumption breaks the quenching pathway, leading to a dramatic increase in fluorescence, allowing for no-wash imaging of biological processes in living cells.[1][5]

"Click-to-Release" Prodrug Activation

The IEDDA reaction can be engineered to trigger the release of a payload, a concept known as "click-to-release".[9][13] In this strategy, a therapeutic agent is linked to a dienophile (like TCO) via a self-immolative linker. This prodrug is biologically inert. Upon systemic or targeted administration of a tetrazine, the IEDDA reaction occurs specifically at the site of the prodrug. The subsequent electronic rearrangement of the cycloadduct cleaves the linker, releasing the active drug with high spatiotemporal precision. This approach is highly promising for targeted cancer therapy, reducing off-target toxicity.[9][14] The high reactivity of DpTz is advantageous, but its stability can be a concern; sometimes, slightly less reactive but more stable tetrazines are used to balance these factors for in vivo applications.[9][15]

Caption: Key application workflows using DpTz.

Coordination Chemistry and Materials Science

Beyond bioorthogonal chemistry, the two pyridyl nitrogen atoms make DpTz an excellent chelating ligand for transition metals.[16] It can be used to construct metal-organic frameworks (MOFs) and coordination polymers.[16][17] Density functional theory calculations have shown that in Pt-dipyridyl tetrazine networks, the Pt centers become positively charged by donating electrons to the DpTz ligands, highlighting its potent electron-accepting nature.[18][19] These materials have potential applications in catalysis, sensing, and molecular electronics.[20]

Conclusion and Future Outlook

The electron-deficient nature of this compound is not a mere chemical curiosity; it is the fundamental principle that underpins its widespread utility. This property drives the exceptionally fast and selective inverse-electron-demand Diels-Alder reactions that have revolutionized bioorthogonal chemistry. For researchers in drug development and chemical biology, a thorough understanding of the electronic structure and reactivity of DpTz is paramount for designing robust imaging probes, precisely activated prodrugs, and novel biomaterials. While challenges related to in vivo stability persist, ongoing research into novel tetrazine scaffolds continues to refine the balance between reactivity and stability, promising even more powerful tools for interrogating and manipulating biological systems.[3][10]

References

- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-… [ouci.dntb.gov.ua]

- 12. chemimpex.com [chemimpex.com]

- 13. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. Pt–dipyridyl tetrazine metal–organic network on the Au(100) surface: insights from first principles calculations - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Computational screening of chemically active metal center in coordinated dipyridyl tetrazine network - PubMed [pubmed.ncbi.nlm.nih.gov]

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation Pathways of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical tools to solve complex biological and materials science challenges. This compound, often abbreviated as DPT, stands out as a cornerstone reagent in the field of bioorthogonal chemistry. Its utility, however, is intrinsically linked to its reactivity—a double-edged sword that offers remarkable efficiency in cycloaddition reactions while simultaneously presenting challenges related to its stability. This guide is designed not merely to present data, but to provide a causal understanding of DPT's behavior. We will explore the electronic factors that govern its reactivity, the conditions that threaten its structural integrity, and the pathways through which it degrades. This knowledge is paramount for any researcher aiming to harness the full potential of this powerful molecule, ensuring experimental success through robust and reliable protocol design.

Executive Summary: The Profile of a High-Performance Tetrazine

This compound (CAS 1671-87-0) is a nitrogen-rich heterocyclic compound central to the advancement of "click chemistry".[1] Its electron-deficient tetrazine core, flanked by two electron-withdrawing pyridyl rings, makes it an exceptionally reactive diene for inverse electron demand Diels-Alder (IEDDA) reactions.[1][2] This reactivity allows for rapid and specific covalent bond formation with strained alkenes (dienophiles) under physiological conditions, a cornerstone of modern bioconjugation, live-cell imaging, and materials science.[3][4][5][6]

However, the very electronic properties that make DPT highly reactive also render it susceptible to degradation, particularly in aqueous environments.[7][8] Understanding the interplay between its high reactivity and inherent stability limitations is critical for its effective application. This guide provides a comprehensive analysis of DPT's stability profile, its primary degradation pathways, and validated protocols for its handling and evaluation.

Key Chemical and Physical Properties

A foundational understanding begins with the molecule's basic characteristics, which dictate its handling, storage, and behavior in various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈N₆ | [9][10] |

| Molecular Weight | 236.24 g/mol | [9][10] |

| Appearance | Red to dark red/purple crystalline powder | [10] |

| Melting Point | ~225 °C (with decomposition) | [10][11][12] |

| Solubility | Slightly soluble in water | [9][10] |

| Storage | Recommended: Inert atmosphere, room temperature | [9][10][12] |

The Core Stability Profile: A Reactivity/Stability Trade-Off

The utility of any chemical probe is governed by its stability under experimental conditions. For DPT, a delicate balance exists. The electron-withdrawing nature of the pyridyl substituents, which is key to its high IEDDA reaction rate, simultaneously increases its susceptibility to nucleophilic attack and degradation.[2][8]

General, Thermal, and Photochemical Stability

Under ideal storage conditions (dark, inert atmosphere, room temperature), DPT is a stable solid.[9][10] It is, however, incompatible with strong oxidizing agents.[9]

-

Thermal Stability : DPT exhibits a sharp decomposition point around its melting temperature of 225 °C.[10][11][12] High-energy input, whether thermal or through electron impact, leads to the fragmentation of the tetrazine ring. The primary decomposition pathway involves the elimination of dinitrogen (N₂), a thermodynamically favorable process, followed by the cleavage of the remaining N-N bond.[13][14]

-

Aqueous & pH-Dependent Stability : This is the most critical stability parameter for applications in biological systems. DPT is highly susceptible to degradation in aqueous solutions, a vulnerability that is exacerbated under basic conditions.[7][15] The electron-deficient tetrazine ring is prone to attack by nucleophiles, including water and hydroxide ions.

This inherent instability in aqueous media necessitates careful experimental design, including minimizing incubation times and using freshly prepared solutions.

Summary of Stability Data

| Condition | Stability Profile | Key Insights | Source(s) |

| Solid State (Ideal Storage) | High | Stable when stored in a cool, dark, dry place under an inert atmosphere. | [9][10] |

| Thermal Stress | Low | Decomposes at ~225 °C, releasing N₂ gas. | [10][11][13][14] |

| Aqueous Solution (pH 7.4, 37°C) | Low to Moderate | Significant degradation occurs within hours. 73% loss in 24h in PBS. | [7] |

| Biological Media (Cell Lysate) | Very Low | Rapid degradation. 100% loss in 24h. | [7] |

| Basic Conditions (pH > 8) | Very Low | Degradation is accelerated due to increased nucleophilic attack. | [15] |

| Acidic Conditions (pH < 6) | Moderate | Generally more stable than in basic conditions, but specific data is limited. | [15] |

Degradation Pathways: From Controlled Reaction to Unwanted Decomposition

The term "degradation" can be viewed in two contexts: the desired, productive transformation via the IEDDA reaction, and the undesired, off-pathway decomposition that leads to loss of function.

Pathway 1: Inverse Electron Demand Diels-Alder (IEDDA) Reaction

This is the primary, functional "degradation" pathway for DPT. The reaction is a powerful tool for covalent modification due to its speed and bioorthogonality.

Causality: The electron-withdrawing pyridyl groups lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy facilitates a rapid [4+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich or strained dienophile (e.g., trans-cyclooctene, TCO).[2][8]

The reaction proceeds in two main steps:

-

[4+2] Cycloaddition: The tetrazine (diene) and dienophile react to form an unstable, bicyclic intermediate.

-

Retro-Diels-Alder (Cycloreversion): This intermediate rapidly eliminates a molecule of highly stable dinitrogen gas (N₂) to yield a 4,5-dihydropyridazine product. This product can then tautomerize and subsequently be oxidized to a more stable aromatic pyridazine.[5][6]

References

- 1. nbinno.com [nbinno.com]

- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

- 7. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% | CymitQuimica [cymitquimica.com]

- 11. 3,6-二-2-吡啶基-1,2,4,5-四嗪 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE CAS#: 1671-87-0 [m.chemicalbook.com]

- 13. "Decomposition pathways of some 3,6-substituted s-tetrazines" by J. C. Oxley, J. L. Smith et al. [digitalcommons.uri.edu]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

spectroscopic data for 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Properties of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

This guide provides a comprehensive overview of the key spectroscopic data for this compound (dptz), a versatile heterocyclic compound pivotal in advanced organic synthesis and catalysis.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Introduction: The Significance of this compound

This compound, also known as 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine, is a red to brown crystalline solid with the molecular formula C₁₂H₈N₆ and a molecular weight of approximately 236.23 g/mol .[2][3] Its electron-deficient tetrazine core coupled with two pyridyl substituents makes it a highly valuable molecule in several areas of chemistry.[1] It is particularly renowned for its role as an electron-deficient diene in inverse electron demand Diels-Alder (IEDDA) reactions, a powerful bioorthogonal "click chemistry" tool for creating complex molecular architectures.[1][4][5] Furthermore, the pyridine and tetrazine nitrogen atoms serve as excellent coordination sites, enabling its use as a ligand in the formation of metal complexes with diverse catalytic and material science applications.[1][5][6]

Accurate and comprehensive spectroscopic characterization is the bedrock of utilizing this reagent effectively. This guide provides an in-depth analysis of its NMR, IR, and UV-Vis spectra to confirm its structural integrity and predict its reactivity.

Molecular Structure and Conformation

The structure of this compound consists of a central 1,2,4,5-tetrazine ring substituted at the 3 and 6 positions with pyridin-2-yl groups. The molecule's symmetry is a critical factor in interpreting its spectroscopic data. Due to rotation around the C-C single bonds connecting the pyridyl and tetrazine rings, the molecule can exist in different conformations, primarily the t-trans and t-cis forms.[7] The t-trans conformation is generally more stable. This conformational flexibility can influence its crystalline packing and reactivity.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive proof of its symmetric structure.

¹H NMR Data Interpretation & Analysis

The ¹H NMR spectrum of the free, symmetric dptz ligand is expected to show four distinct signals corresponding to the four unique protons on the pyridyl rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.573 | t | 8.0 | 4H | Pyridyl H3'/H5' & H3''/H5'' |

| 8.052 | d | 8.0 | 2H | Pyridyl H6'/H6'' |

| 7.744 | m | - | 2H | Pyridyl H4'/H4'' |

| 7.338 | dd | 8.0 | 2H | Pyridyl H5'/H5'' |

Data obtained in CDCl₃ at 300 MHz.[8]

-

Expertise & Experience: The downfield chemical shifts of the pyridyl protons are indicative of the electron-withdrawing nature of both the pyridine nitrogen and the tetrazine ring. The symmetry of the molecule in solution results in chemically equivalent protons on both pyridyl rings, simplifying the spectrum. For example, the proton at the 6-position of one pyridyl ring is equivalent to the 6-position proton on the second ring.

¹³C NMR Data Interpretation & Analysis

Consistent with its molecular symmetry, the ¹³C NMR spectrum of dptz displays six signals, representing the six chemically non-equivalent carbon atoms.[6]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 148.60 | Pyridyl C2'/C2'' |

| 147.69 | Pyridyl C6'/C6'' |

| 146.85 | Tetrazine C3/C6 |

| 139.92 | Pyridyl C4'/C4'' |

| 125.06 | Pyridyl C3'/C3'' |

| 121.52 | Pyridyl C5'/C5'' |

Data obtained in CDCl₃ at 125 MHz.[8]

-

Trustworthiness: The presence of only six distinct carbon signals is a powerful validation of the molecule's C₂h symmetry in solution. The signal at 146.85 ppm is characteristic of the carbon atoms within the electron-deficient tetrazine ring. When dptz acts as a ligand to form unsymmetrical complexes, this symmetry is broken, and the number of carbon signals doubles to twelve.[6]

Experimental Protocol for NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR spectra of dptz.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

The choice of solvent is critical; CDCl₃ is suitable for good solubility, but DMSO-d₆ can be used if solubility is an issue.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and pick the peaks for both spectra.

-

Figure 2. Experimental workflow for NMR analysis of dptz.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Data Interpretation & Analysis

The IR spectrum of dptz is characterized by vibrations from the pyridyl and tetrazine rings.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |

| ~1590 | Medium | C=N and C=C stretching vibrations (pyridyl ring) |

| ~1472 | Medium | Aromatic ring stretching |

| ~1445 | Strong | Aromatic ring stretching |

| ~1385 | Strong | Tetrazine ring stretching/breathing mode |

| ~1113 | Medium | C-H in-plane bending |

| ~993 | Medium | Ring breathing mode (pyridyl) |

| ~785 | Strong | C-H out-of-plane bending |

| ~744 | Strong | C-H out-of-plane bending |

Data is a compilation from typical ATR-IR and KBr-Pellet spectra.[8][9][10]

-

Authoritative Grounding: The bands in the 1600-1400 cm⁻¹ region are characteristic of aromatic C=C and C=N stretching vibrations. The strong band around 1385 cm⁻¹ is particularly diagnostic for the tetrazine ring system. The C-H bending vibrations below 1000 cm⁻¹ are typical for substituted aromatic rings.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

-

Sample Application:

-

Place a small amount of the crystalline this compound powder onto the ATR crystal.

-

Use the pressure arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

The spectral range should be from 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The intense color of dptz is a direct result of its electronic structure.

UV-Vis Data Interpretation & Analysis

The UV-Vis spectrum of dptz is characterized by two main absorption bands.

Table 4: UV-Vis Spectroscopic Data for this compound

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| ~290 | Not specified | π → π |

| ~550 | Not specified | n → π |

Data obtained from a published spectrum.[4]

-

Expertise & Experience: The high-energy absorption around 290 nm is attributed to a π → π* transition, typical for aromatic systems. The lower-energy absorption in the visible region (~550 nm) is the hallmark of the tetrazine chromophore and is assigned to an n → π* transition involving the non-bonding electrons on the nitrogen atoms. This latter transition is responsible for the compound's characteristic red/purple color. The position and intensity of this band are sensitive to the solvent and substitution on the tetrazine ring.

Experimental Protocol for UV-Vis Spectroscopy

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable UV-grade solvent (e.g., acetonitrile, methanol, or dichloromethane).

-

From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance between 0.1 and 1.0 at the λ_max.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

-

Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Replace the blank with a cuvette containing the sample solution.

-

Scan the absorbance from approximately 200 to 800 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Conclusion

The spectroscopic data presented in this guide—NMR, IR, and UV-Vis—collectively provide an unambiguous structural confirmation of this compound. The symmetry of the molecule is clearly reflected in the simplicity of its ¹H and ¹³C NMR spectra. The characteristic vibrational bands in the IR spectrum confirm the presence of both pyridyl and tetrazine rings, while the UV-Vis spectrum explains its vibrant color through a low-energy n → π* transition. These data and the accompanying protocols offer a robust framework for researchers to reliably identify and utilize this important chemical entity in their synthetic and catalytic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,6-二-2-吡啶基-1,2,4,5-四嗪 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | C12H8N6 | CID 315109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

The Emergence and Ascendance of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A Technical Guide

Foreword: A Molecule of Versatility and Impact

In the landscape of heterocyclic chemistry, few molecules have demonstrated the remarkable versatility and profound impact of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT). From its foundational role in coordination chemistry to its cutting-edge applications in bioorthogonal labeling and materials science, DPT has captivated the attention of researchers for decades. This guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of this pivotal compound, offering a technical resource for scientists and professionals in drug development and materials research. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative narrative grounded in robust scientific literature.

A Historical Perspective: The Genesis of a Key Ligand

The story of this compound is intrinsically linked to the broader history of s-tetrazine chemistry, which dates back to the pioneering work of Pinner in the late 19th century. The general synthetic pathway to s-tetrazines through the condensation of nitriles with hydrazine laid the groundwork for future explorations.

The first synthesis of DPT itself is credited to the work of Butte and Case in 1961[1] and was subsequently utilized by Geldard and Lions in 1965[2][3][4]. These early preparations established DPT as a readily accessible and highly versatile building block, particularly in the realm of coordination chemistry, where its unique electronic and structural features made it an attractive ligand for a variety of metal ions.

The Synthesis of this compound: A Step-by-Step Protocol

The synthesis of DPT is a two-step process involving the formation of a dihydrotetrazine intermediate followed by an oxidation to the final aromatic tetrazine. The following protocol represents a modern and reliable method for its preparation.

Synthesis of the Dihydrotetrazine Precursor: 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine

The initial and crucial step is the formation of the dihydrotetrazine ring from 2-cyanopyridine and hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-cyanopyridine (10.0 g, 96.0 mmol) and hydrazine hydrate (15.1 g, 300 mmol).

-

Reaction Conditions: Heat the mixture at 90°C overnight under an inert atmosphere (e.g., nitrogen or argon). The mixture will become turbid.

-

Work-up and Isolation: After cooling to room temperature, filter the resulting suspension. Wash the collected solid sequentially with water (20 mL) and ethanol (20 mL).

-

Drying: Dry the isolated orange solid in a vacuum oven to yield the crude 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. The typical yield for this step is approximately 65%.

Causality of Experimental Choices:

-

Excess Hydrazine Hydrate: The use of a significant excess of hydrazine hydrate drives the reaction towards the formation of the desired dihydrotetrazine and helps to minimize the formation of side products.

-

Inert Atmosphere: Heating in the presence of air can lead to undesired oxidation of the reactants and intermediates. An inert atmosphere ensures a cleaner reaction profile.

-

Washing Procedure: The sequential washing with water and ethanol effectively removes unreacted starting materials and impurities, yielding a product of sufficient purity for the subsequent oxidation step.

Diagram of the Dihydrotetrazine Synthesis Workflow:

Caption: Workflow for the synthesis of the dihydrotetrazine precursor.

Oxidation to this compound

The final step involves the gentle oxidation of the dihydrotetrazine intermediate to the aromatic DPT. This can be achieved using various mild oxidizing agents.

Experimental Protocol:

-

Reaction Setup: Suspend the crude 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine in a suitable solvent such as acetic acid or a mixture of acetonitrile and methanol.

-

Oxidation: Add a mild oxidizing agent, such as sodium nitrite (NaNO₂) in an acidic medium, or simply expose the solution to air with vigorous stirring over an extended period. The reaction progress can be monitored by the color change from orange to a deep red/purple.

-

Isolation: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Mild Oxidizing Agent: The use of a mild oxidizing agent is crucial to prevent over-oxidation and decomposition of the desired tetrazine product.

-

Solvent Choice: The choice of solvent depends on the oxidizing agent used and the solubility of the dihydrotetrazine. Acetic acid is often used with sodium nitrite to generate nitrous acid in situ as the oxidant.

Diagram of the Oxidation Workflow:

Caption: Workflow for the oxidation of the dihydrotetrazine to DPT.

Physicochemical Properties and Characterization

The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.

| Property | Value | Reference |

| CAS Number | 1671-87-0 | |

| Molecular Formula | C₁₂H₈N₆ | |

| Molecular Weight | 236.23 g/mol | |

| Appearance | Red to dark red crystalline powder | [5] |

| Melting Point | 225 °C (decomposition) |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy: The NMR spectra of DPT are characteristic of its symmetric structure. The following data is for the free ligand in DMSO-d₆.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.95 | d | H6' |

| 8.62 | d | H3' | |

| 8.17 | t | H4' | |

| 7.74 | t | H5' | |

| ¹³C NMR | 162.0 | s | C3, C6 (tetrazine) |

| 149.5 | s | C2' | |

| 148.9 | s | C6' | |

| 136.8 | s | C4' | |

| 125.6 | s | C5' | |

| 123.1 | s | C3' |

Note: The assignments are based on data from complexes of DPT and may show slight variations for the free ligand. Data from a study on gold(III) complexes of DPT provides a good reference[6].

UV-Vis Spectroscopy: The UV-Vis spectrum of DPT in solution exhibits characteristic absorption bands. A representative spectrum shows a strong absorption in the UV region and a weaker absorption in the visible region, which is responsible for its red color[7].

Mass Spectrometry: The mass spectrum of DPT will show a prominent molecular ion peak (M⁺) at m/z = 236, corresponding to its molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum of DPT displays characteristic vibrational bands for the pyridine and tetrazine rings.

Key Applications: A Molecule at the Forefront of Innovation

The unique electronic properties and versatile coordination capabilities of this compound have led to its widespread use in several key areas of research.

Coordination Chemistry

DPT is a highly effective chelating ligand, capable of forming stable complexes with a wide range of transition metals. The two pyridine nitrogen atoms and the two adjacent tetrazine nitrogen atoms can coordinate to a metal center, leading to the formation of mononuclear or polynuclear complexes with interesting magnetic, electronic, and catalytic properties[6].

Bioorthogonal Chemistry: Inverse Electron Demand Diels-Alder (iEDDA) Reactions

One of the most significant applications of DPT is in bioorthogonal chemistry, specifically in inverse electron demand Diels-Alder (iEDDA) reactions. The electron-deficient tetrazine ring readily reacts with electron-rich dienophiles, such as strained alkenes and alkynes, to form dihydropyridazine products. This reaction is extremely fast and can be performed under physiological conditions, making it an ideal tool for labeling and tracking biomolecules in living systems.

Diagram of the iEDDA Reaction:

Caption: The iEDDA reaction of DPT with a strained dienophile.

Materials Science

The rigid, planar structure and the presence of multiple nitrogen atoms make DPT an excellent building block for the construction of functional materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.

Conclusion and Future Outlook

From its initial synthesis over half a century ago, this compound has evolved from a simple heterocyclic compound to a cornerstone of modern chemical research. Its straightforward synthesis, coupled with its remarkable electronic and structural properties, ensures its continued relevance in coordination chemistry, bioorthogonal chemistry, and materials science. As our understanding of this versatile molecule deepens, we can anticipate the development of new and innovative applications, further solidifying the legacy of DPT in the scientific landscape.

References

Unlocking the Potential of Pyridyl-Tetrazines: A Technical Guide to Theoretical Electronic Property Calculations for Advanced Drug Development

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of modern drug development, particularly in the realm of targeted therapies and advanced diagnostics, the principles of bioorthogonal chemistry have become indispensable. Among the chemical tools that have revolutionized this field, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) and its derivatives stand out for their exceptional reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][2] This unique reactivity allows for the precise and efficient labeling of biomolecules in complex biological environments, opening up new avenues for antibody-drug conjugates, in-vivo imaging, and targeted drug delivery.

However, the successful application of pytz-based compounds hinges on a delicate balance between reactivity and stability.[3][4] A tetrazine that is too reactive may degrade prematurely in the physiological environment, while one that is too stable may not react efficiently with its target. This guide, intended for researchers, computational chemists, and drug development professionals, provides an in-depth technical overview of how theoretical calculations, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be leveraged to predict and understand the electronic properties of pytz. By mastering these computational techniques, researchers can rationally design novel pytz derivatives with tailored reactivity and stability profiles, thereby accelerating the development of next-generation therapeutics and diagnostics.

This document moves beyond a simple recitation of methods. It is structured to provide a logical workflow, from the foundational principles to the practical execution and interpretation of calculations, all while emphasizing the causal links between computational choices and the reliability of the results.

The Heart of the Matter: Why Electronic Properties Define Pytz Functionality

The utility of this compound in bioorthogonal chemistry is fundamentally governed by its electronic structure. The electron-deficient nature of the central tetrazine ring is the primary driver for its rapid reactivity in IEDDA reactions with electron-rich dienophiles, such as strained alkenes and alkynes.[1] The pyridyl substituents further modulate this reactivity through their electron-withdrawing effects.

Key electronic properties that are computationally accessible and directly correlate with the experimental behavior of pytz include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the reactivity of pytz in IEDDA reactions. According to FMO theory, a smaller energy gap between the LUMO of the tetrazine (the diene) and the HOMO of the dienophile leads to a faster reaction rate.[5]

-

Electron Density Distribution and Electrostatic Potential: These properties provide insights into the regions of the molecule that are susceptible to nucleophilic or electrophilic attack, which is crucial for understanding its stability in biological media.

-

Electronic Transitions: The absorption of light by pytz involves the excitation of electrons from occupied to unoccupied molecular orbitals. Understanding these transitions is essential for applications that utilize the fluorescent properties of pytz or its reaction products, for instance, in biological imaging.[6]

Theoretical calculations offer a powerful and cost-effective means to probe these electronic properties with a high degree of accuracy, thereby guiding the synthetic efforts towards molecules with desired characteristics.

The Computational Scientist's Toolkit: Methodologies for Probing Pytz's Electronic Structure

The following sections detail a robust and self-validating computational workflow for the theoretical investigation of pytz's electronic properties.

Foundational Step: Geometry Optimization

An accurate representation of the molecule's three-dimensional structure is the bedrock of any meaningful electronic property calculation. The initial step is therefore a geometry optimization using DFT.

Protocol 1: Ground State Geometry Optimization

-

Input Structure: Obtain an initial 3D structure of this compound. This can be generated using molecular building software or retrieved from crystallographic databases.

-

Choice of DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked functional for the geometry optimization of organic molecules and is a suitable starting point.[1] For higher accuracy, especially when considering non-covalent interactions, dispersion-corrected functionals like ωB97X-D are recommended.[4]

-

Basis Set Selection: A Pople-style basis set such as 6-31G(d) provides a good balance between accuracy and computational cost for initial optimizations. For more precise calculations, a larger basis set like 6-311+G(d,p) is advisable.

-

Solvent Effects: To mimic the biological environment, it is crucial to include the effect of a solvent. The Polarizable Continuum Model (PCM) is an efficient and accurate implicit solvation model for this purpose, with water or a solvent mixture representing the physiological milieu.[7]

-

Execution and Verification: Perform the geometry optimization calculation. A true energy minimum is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Causality in Method Selection: The choice of a hybrid functional like B3LYP is deliberate; it incorporates a portion of exact Hartree-Fock exchange, which improves the description of electron correlation compared to pure DFT functionals. The inclusion of polarization functions (d,p) in the basis set is essential to accurately model the bonding in a molecule with multiple heteroatoms like pytz.

Caption: Workflow for obtaining an accurate ground state geometry of pytz.

Probing Reactivity and Stability: Frontier Molecular Orbitals and Electrostatic Potential

With an optimized geometry, the next step is to analyze the electronic structure to predict reactivity and stability.

Protocol 2: FMO and ESP Analysis

-

Single-Point Energy Calculation: Using the optimized geometry from Protocol 1, perform a single-point energy calculation with the same DFT functional and basis set.

-

FMO Analysis: From the output of the single-point calculation, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

-

Visualization of FMOs: Generate cube files for the HOMO and LUMO and visualize them. This provides a qualitative understanding of where the electron density is highest (HOMO) and where an incoming electron would be accepted (LUMO), which is crucial for understanding the regioselectivity of IEDDA reactions.

-

Electrostatic Potential (ESP) Mapping: Calculate the electrostatic potential and map it onto the electron density surface of the molecule. The ESP map reveals the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. This is invaluable for predicting sites susceptible to nucleophilic attack and for understanding intermolecular interactions.

Expert Insight: While FMO theory is a powerful predictive tool, it's important to recognize its limitations. For some pyridyl-tetrazines, intramolecular repulsive interactions between the nitrogen atoms of the pyridyl and tetrazine rings can lead to a distortion of the tetrazine ring, which in turn enhances its reactivity beyond what FMO theory would predict.[4][8] This highlights the importance of a holistic analysis that combines FMO data with structural considerations.

| Property | Significance in Drug Development |

| HOMO Energy | Relates to the molecule's ability to donate electrons; relevant for understanding potential side reactions. |

| LUMO Energy | Crucial for predicting reactivity in IEDDA reactions; a lower LUMO energy generally leads to faster kinetics.[5] |

| HOMO-LUMO Gap | A smaller gap indicates higher reactivity and lower kinetic stability. This can be tuned to achieve the desired reaction rate for a specific bioorthogonal application.[9] |

| Electrostatic Potential | Identifies sites prone to nucleophilic attack, which can inform on the stability of the tetrazine in the presence of biological nucleophiles like thiols. |

Predicting Optical Properties: Simulating UV-Vis Spectra with TD-DFT

For applications in fluorescence imaging, understanding the light absorption properties of pytz and its derivatives is essential. TD-DFT is the workhorse method for simulating UV-Vis spectra.

Protocol 3: UV-Vis Spectrum Simulation

-

TD-DFT Calculation: Using the optimized ground state geometry, perform a TD-DFT calculation.

-